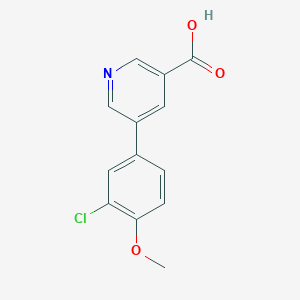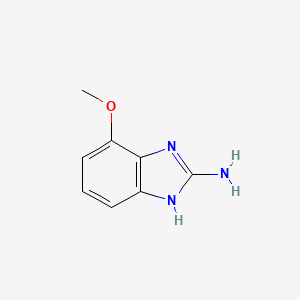
1-(4-Propoxyphenyl)ethanone oxime
Vue d'ensemble
Description
1-(4-Propoxyphenyl)ethanone oxime is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 . Its IUPAC name is (1Z)-1-(4-propoxyphenyl)ethanone oxime .
Molecular Structure Analysis
The InChI code for 1-(4-Propoxyphenyl)ethanone oxime is 1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)9(2)12-13/h4-7,9H,3,8H2,1-2H3 . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Oxime Derivatives : Oximes, such as 1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes, have been synthesized and evaluated for their efficacy in extracting copper from acidic solutions. These compounds, due to their structural specificity and extractant properties, offer insights into how substituent modifications, like those in 1-(4-Propoxyphenyl)ethanone oxime, could influence extraction efficacy and selectivity (Krzyżanowska, Olszanowski, & Juskowiak, 1989).
Crystal Structure and Supramolecular Assembly : The crystal structure of derivatives closely related to 1-(4-Propoxyphenyl)ethanone oxime, such as 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, reveals the formation of two-dimensional (2-D) and three-dimensional (3-D) supramolecular frameworks facilitated by hydrogen bonds, C–H···π, and π···π stacking interactions. This demonstrates the potential of 1-(4-Propoxyphenyl)ethanone oxime derivatives for forming complex molecular assemblies (Cai, Xu, Chai, & Li, 2020).
Potential Biological Activities
Anticancer Properties : Oxime ethers, including derivatives of ethanone oximes, have been investigated for their cytotoxic effects against cancer cell lines. Compounds such as 1-(benzofuran-2-yl)ethan-1-one oxime and its derivatives displayed promising antitumor activity, underscoring the potential therapeutic applications of 1-(4-Propoxyphenyl)ethanone oxime in cancer treatment (Kosmalski, Hetmann, Studzińska, Baumgart, Kupczyk, & Roszek, 2022).
Anticonvulsant and Antimicrobial Activities : The synthesis of oxime and oxime ether derivatives has also been explored for their anticonvulsant and antimicrobial properties. Studies on compounds like 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime derivatives have shown that these compounds possess both anticonvulsant and antimicrobial activities, suggesting that modifications on the oxime structure, such as those in 1-(4-Propoxyphenyl)ethanone oxime, could yield compounds with significant biological activities (Karakurt, Aytemir, Stables, Özalp, Kaynak, Özbey, & Dalkara, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
N-[1-(4-propoxyphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)9(2)12-13/h4-7,13H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWQJIJVMOLTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propoxyphenyl)ethanone oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



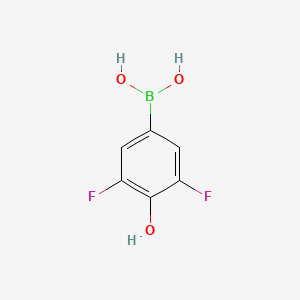
![2-[3-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B1425061.png)
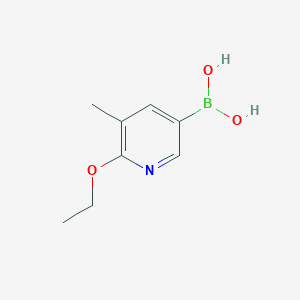
![2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1425066.png)
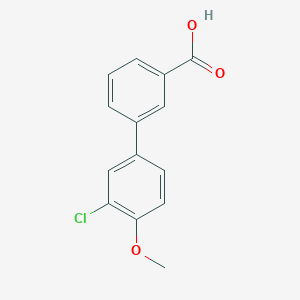
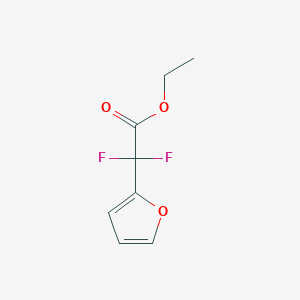
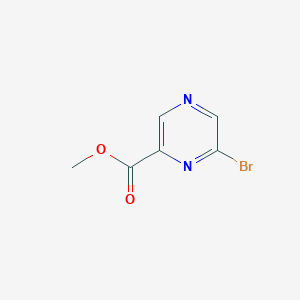
![4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425073.png)
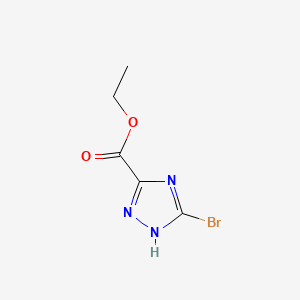
![4-[(2,2,2-Trifluoroethyl)amino]phenol](/img/structure/B1425077.png)
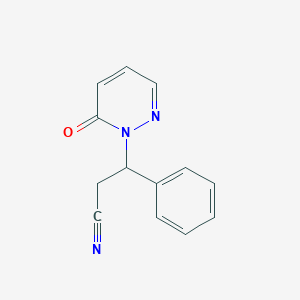
![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)
